molecular formula C10H16ClN5 B563090 2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine CAS No. 1189997-37-2

2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine

Cat. No. B563090
M. Wt: 250.778
InChI Key: YFGASWJWPJLFPJ-YGYNLGCDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine, or BCT, is an organic compound with several uses in scientific research. It has been studied for its potential applications in the synthesis of various compounds, its mechanism of action, and its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

  • The compound is used in the synthesis of cyromazine, an environmentally friendly pesticide with high potency and low toxicity, primarily for the prevention and cure of plant diseases and insect pests. A one-pot reaction involving cyclopropylamination and amination is used to create intermediate compounds leading to the target compound, cyromazine (Gu Kun, 2008).
  • It is involved in the synthesis of new 6-cyanomethyl-1,3,5-triazine derivatives with various amino groups, showing the versatility of this compound in creating diverse derivatives for various applications (J. H. Kim & U.‐J. Kim, 1996).

Applications in Biomedical Research

  • Triazine derivatives, including those related to the compound , are synthesized for potential use in antimalarial treatments. Their modifications lead to varying degrees of antimalarial activity (L. M. Werbel et al., 1987).
  • Studies have been conducted on triazine derivatives functionalized with nitrogen mustards for their cytotoxic effects on breast cancer cell lines. These studies indicate potential applications in cancer therapy (J. Frączyk et al., 2016).

Environmental Impact and Degradation

  • Research on the degradation of triazine herbicides in soil provides insights into the environmental impact and persistence of these compounds. This is crucial for understanding the long-term effects of their use in agriculture (R. Zimdahl et al., 1970).
  • The transformation of triazine compounds by white rot fungus, which proceeds via partial N-dealkylation, highlights the microbial degradation pathways of these compounds in the environment (Dickson L. S. Liu et al., 1997).

Chemical Properties and Reactions

  • Studies on the reactivity of various triazine derivatives provide insights into their chemical properties, such as bond formation and breakage, which are essential for their effective application in various fields (S. M. Mackenzie & M. Stevens, 1970).
  • Investigation into the synthesis and characterization of specific triazine derivatives for potential application against SARS-CoV-2 indicates the relevance of these compounds in current biomedical research (E. A. Eno et al., 2022).

properties

IUPAC Name

6-chloro-2-N-cyclopropyl-4-N-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN5/c1-2-3-6-12-9-14-8(11)15-10(16-9)13-7-4-5-7/h7H,2-6H2,1H3,(H2,12,13,14,15,16)/i1D3,2D2,3D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGASWJWPJLFPJ-YGYNLGCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=NC(=N1)Cl)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661838
Record name N~2~-(~2~H_9_)Butyl-6-chloro-N~4~-cyclopropyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine

CAS RN

1189997-37-2
Record name N~2~-(~2~H_9_)Butyl-6-chloro-N~4~-cyclopropyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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